An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3,5-difluorophenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Benzyloxy-3,5-difluorophenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physical characteristics, and reactivity, offering valuable insights for its application in research and development.
Chemical Identity and Structure
4-Benzyloxy-3,5-difluorophenylboronic acid is an organoboron compound characterized by a phenylboronic acid scaffold substituted with a benzyloxy group and two fluorine atoms.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4-(Benzyloxy)-3,5-difluorophenyl)boronic acid |
| CAS Number | 156635-88-0 |
| Molecular Formula | C₁₃H₁₁BF₂O₃[1] |
| Molecular Weight | 264.04 g/mol [2] |
| InChI | 1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
| InChIKey | YWUHRGQYLQMLHW-UHFFFAOYSA-N |
| SMILES | OB(O)c1cc(F)c(OCc2ccccc2)c(F)c1 |
Physicochemical Properties
The physicochemical properties of 4-Benzyloxy-3,5-difluorophenylboronic acid are crucial for its handling, reaction optimization, and formulation.
Table 2: Physicochemical Data
| Property | Value | Source/Notes |
| Physical Form | Solid[3] | Typically a white to off-white powder or crystalline solid. |
| Melting Point | Not definitively reported. Estimated >200 °C. | Vendor information is inconsistent. 3,5-Difluorophenylboronic acid has a melting point of 210-217 °C. The larger benzyloxy group may influence the crystal packing and melting point. |
| Boiling Point | 430.6 °C at 760 mmHg[3] | |
| Solubility | No quantitative data available. | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, and sparingly soluble in water and nonpolar organic solvents.[4] |
| pKa | Not experimentally determined. Estimated ~7-8. | The pKa of phenylboronic acid is ~8.8. Electron-withdrawing fluorine atoms are expected to decrease the pKa, making it more acidic. For comparison, the predicted pKa of 4-(Benzyloxy)-3-fluorophenylboronic acid is 7.61±0.17[5]. |
| Purity | Typically ≥97%[2] | As provided by commercial suppliers. |
| Storage | Inert atmosphere, 2-8°C | Recommended to prevent degradation. |
Experimental Protocols
Determination of Melting Point
Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of 4-Benzyloxy-3,5-difluorophenylboronic acid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of Solubility
Methodology (Gravimetric Method):
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Preparation of Saturated Solution: An excess of the boronic acid is added to a known volume of the solvent of interest (e.g., methanol, DMSO, water) in a sealed vial.
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Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
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Filtration: A known volume of the saturated solution is carefully withdrawn and filtered to remove any undissolved solid.
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Solvent Evaporation: The solvent from the filtered solution is evaporated under reduced pressure.
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Quantification: The mass of the remaining solid is determined, and the solubility is calculated in g/L or mol/L.
Determination of pKa
Methodology (Potentiometric Titration):
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Sample Preparation: A solution of 4-Benzyloxy-3,5-difluorophenylboronic acid of known concentration is prepared in a suitable solvent system (e.g., water-methanol mixture).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
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Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point.
Application in Suzuki-Miyaura Cross-Coupling
4-Benzyloxy-3,5-difluorophenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds, which are important scaffolds in drug discovery.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Discovery
The 4-benzyloxy-3,5-difluorophenyl moiety is of significant interest to medicinal chemists. The benzyloxy group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the fluorine atoms can modulate electronic properties, metabolic stability, and binding affinity.
Plausible Signaling Pathway Inhibition
Compounds containing the 4-benzyloxy-3,5-difluorophenyl scaffold may act as inhibitors of various enzymes, such as kinases or demethylases, which are often implicated in disease signaling pathways. For instance, such a moiety could be incorporated into a molecule designed to inhibit a hypothetical "Disease-Associated Kinase."
Caption: Inhibition of a hypothetical signaling pathway.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. (4-(Benzyloxy)-3,5-difluorophenyl)boronic acid | 156635-88-0 [sigmaaldrich.com]
- 3. [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | 156635-88-0 [sigmaaldrich.com]
- 4. 4-Benzyloxy-3,5-Difluorophenylboronic Acid [myskinrecipes.com]
- 5. 4-(Benzyloxy)-3-fluorophenylboronic acid CAS#: 133057-83-7 [amp.chemicalbook.com]




